molecular formula C20H17BrN4O B7706229 2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7706229
M. Wt: 409.3 g/mol
InChI Key: SLMIORVUZXENRU-UHFFFAOYSA-N
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Description

2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a selective inhibitor of the protein kinase CK2α. CK2α is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2α by 2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide leads to the downregulation of downstream signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits the activity of CK2α with an IC50 value of 0.7 μM. In vivo studies have shown that this compound exhibits anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its selectivity for CK2α, which allows for the specific inhibition of this kinase without affecting other kinases. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

For the study of 2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide include the development of more potent and selective CK2α inhibitors, the investigation of its potential therapeutic applications in cancer and other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of this compound in combination with other anticancer agents may enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 2-bromo-3-nitrobenzoic acid with 1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced with a reducing agent such as sodium dithionite to yield 2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide.

Scientific Research Applications

2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in scientific research as a tool compound for studying the role of protein kinases in various cellular processes. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to protein substrates, thereby regulating their activity. Dysregulation of protein kinases has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-3-25-19-15(11-13-9-8-12(2)10-17(13)22-19)18(24-25)23-20(26)14-6-4-5-7-16(14)21/h4-11H,3H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMIORVUZXENRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.